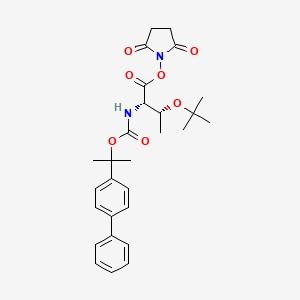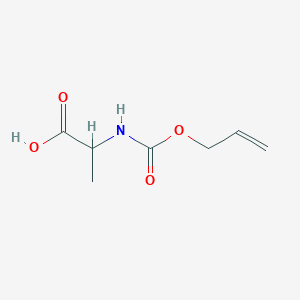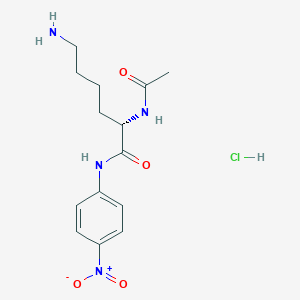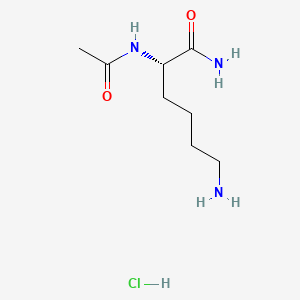
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid, or S-FMCPA, is a new synthetic compound that has recently been studied for its potential applications in various scientific fields. It is a derivative of the naturally occurring amino acid phenylalanine, and it is believed to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-N-methyl-L-phenylglycine is used in the synthesis of peptides . The compound is stable at room temperature and has a long shelf-life, making it suitable for use in aqueous washing operations . It acts as a coupling agent in peptide synthesis .
Precolumn Derivatization of Amines
This compound is used in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection . This process enhances the detection and quantification of amines in complex samples .
Capillary Electrophoresis
Fmoc-N-methyl-L-phenylglycine is used in capillary electrophoresis . This technique is used to separate ionic species by their charge and frictional forces. The compound’s properties make it suitable for this application .
Synthesis of Fluorenones
The compound can be used in the synthesis of 9-fluorenones .
Synthesis of Amino Acid Azides
Fmoc-N-methyl-L-phenylglycine can be used in the synthesis of Fmoc amino acid azides . These azides are stable at room temperature and have a long shelf-life .
Green Chemistry
The compound plays a role in green chemistry, as it can be used in the highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation . This process is environmentally friendly and can be performed under ambient conditions .
Wirkmechanismus
Target of Action
Fmoc-N-methyl-L-phenylglycine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid, is primarily used in the field of proteomics research . It is a part of the class of short aromatic peptides known as Fmoc-dipeptides . These peptides are known for their eminent supramolecular self-assembly, which is due to the aromaticity of the Fmoc group, improving the association of peptide building blocks .
Mode of Action
The Fmoc group in Fmoc-N-methyl-L-phenylglycine is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound is known to form a β-sheet structure that is principally interlocked by π–π stacking of the Fmoc groups . This results in the formation of entangled nanofibrous morphologies .
Biochemical Pathways
It is known that the compound’s self-assembly in physiological conditions results in a thermo-sensitive and shear-thinning hydrogel . This property makes it suitable for various applications in 3D cell culture and regenerative medicine .
Pharmacokinetics
It is known that the compound’s self-assembly in physiological conditions results in a thermo-sensitive and shear-thinning hydrogel . This suggests that the compound may have unique absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The Fmoc-N-methyl-L-phenylglycine hydrogel exhibits cell type-dependent biological activity . For instance, higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs . This indicates a possible need for incorporating cell-adhesion ligands in the Fmoc-N-methyl-L-phenylglycine hydrogel matrix .
Action Environment
The action of Fmoc-N-methyl-L-phenylglycine is influenced by environmental factors such as pH and temperature . The compound’s self-assembly into a hydrogel is achieved through a pH-titration method in various concentrations and temperatures . The resulting hydrogel is thermo-sensitive and shear-thinning , suggesting that its action, efficacy, and stability may be influenced by environmental conditions.
Eigenschaften
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-22H,15H2,1H3,(H,26,27)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBPFSBDUVNICK-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672931 |
Source


|
| Record name | (2S)-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid | |
CAS RN |
574739-36-9 |
Source


|
| Record name | (2S)-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)
![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)




